molecular formula C18H18N2O3S B250307 2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B250307
M. Wt: 342.4 g/mol
InChI Key: WQMDTNQQJDCJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzothiazole derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell proliferation, inducing apoptosis in cancer cells, and protecting neuronal cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cancer cell proliferation: Studies have demonstrated that this compound can inhibit the proliferation of various cancer cells, including breast, lung, and colon cancer cells.
2. Induction of apoptosis: Research has shown that this compound can induce apoptosis in cancer cells by activating various apoptotic pathways.
3. Neuroprotection: Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and inflammation, which are involved in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using 2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments are as follows:
Advantages:
1. It has been extensively studied for its potential therapeutic properties in various scientific research applications.
2. It is a synthetic compound, which can be easily synthesized in the lab.
3. It has shown promising results in several preclinical studies.
Limitations:
1. Its mechanism of action is not fully understood.
2. Its safety and efficacy in humans have not been established.
3. Its potential side effects are not well known.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, including:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Preclinical studies to evaluate its safety and efficacy in animal models.
3. Clinical trials to evaluate its safety and efficacy in humans.
4. Studies to investigate its potential use in combination with other anti-cancer or neuroprotective agents.
5. Studies to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-cancer, neuroprotective, and anti-inflammatory activities. Its mechanism of action is not fully understood, and its safety and efficacy in humans have not been established. However, it has shown promising results in several preclinical studies, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis method for 2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2,4-dimethylphenol with 2-chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This compound is then reacted with 2-amino-6-methoxybenzothiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to obtain the final product.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential therapeutic properties in various scientific research applications, including:
1. Cancer treatment: Studies have shown that this compound has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells.
2. Neuroprotection: Research has demonstrated that this compound has neuroprotective effects and can prevent neuronal cell death in various neurodegenerative diseases.
3. Anti-inflammatory activity: Studies have shown that this compound has anti-inflammatory properties and can reduce inflammation in various disease conditions.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O3S/c1-11-4-7-15(12(2)8-11)23-10-17(21)20-18-19-14-6-5-13(22-3)9-16(14)24-18/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI Key

WQMDTNQQJDCJCM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C

Origin of Product

United States

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